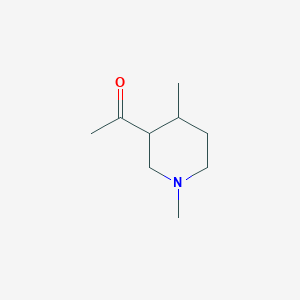
1,4-Dimethyl-3-acetylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-acetylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various natural alkaloids and pharmaceuticals . The compound this compound is characterized by the presence of two methyl groups at positions 1 and 4, and an acetyl group at position 3 on the piperidine ring.
Métodos De Preparación
The synthesis of 1,4-Dimethyl-3-acetylpiperidine can be achieved through various synthetic routes. One common method involves the alkylation of piperidine derivatives. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of methylating agents like methyl iodide . The acetylation at position 3 can be achieved using acetyl chloride in the presence of a base such as pyridine . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,4-Dimethyl-3-acetylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted piperidines, alcohols, and amines .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-acetylpiperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-acetylpiperidine involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
1,4-Dimethyl-3-acetylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the methyl and acetyl substitutions.
1-Methylpiperidine: A derivative with a single methyl group at position 1.
3-Acetylpiperidine: A derivative with an acetyl group at position 3 but no methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
91324-26-4 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1,4-dimethylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10(3)6-9(7)8(2)11/h7,9H,4-6H2,1-3H3 |
Clave InChI |
VVMMLCMUJRCARK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

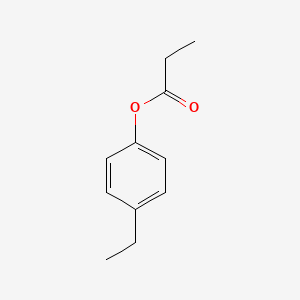
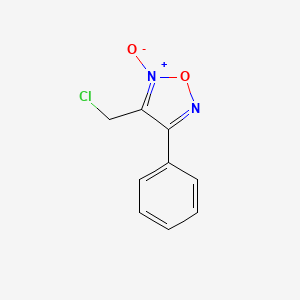
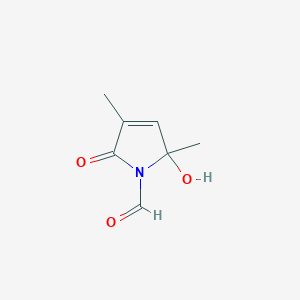
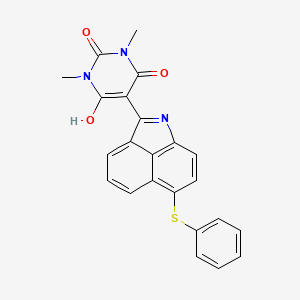
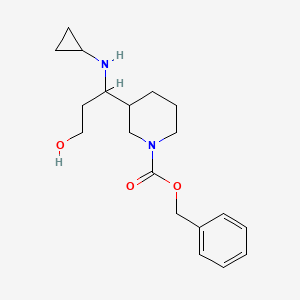
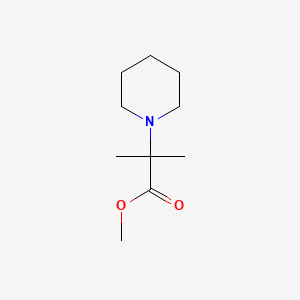
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
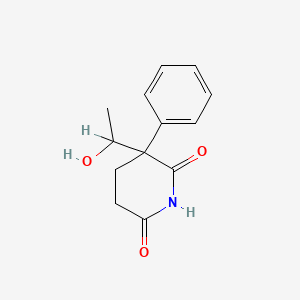
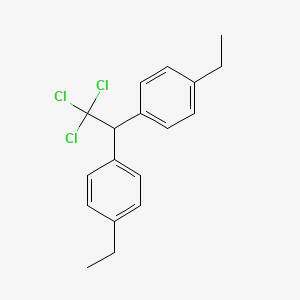
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
